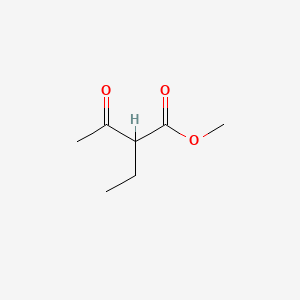
Methyl 2-ethylacetoacetate
Cat. No. B3022625
Key on ui cas rn:
51756-08-2
M. Wt: 144.17 g/mol
InChI Key: YXLVLOWNJCOOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351778B2
Procedure details


Under nitrogen atmosphere free of water and oxygen, to a three-necked flask equipped with a dropping funnel were successively added 0.15 mol of potassium tert-butoxide and 150 ml of THF, then stirrer was started. 0.12 Mol of methyl acetoacetate was slowly dropped to the reactor cooled in an ice-water bath. Upon completion of the dropping, the reaction was continued at room temperature for further 1 hr. Then 0.18 mol of ethyl iodide was slowly dropped at room temperature, and then the reaction was heated to reflux for 6 hrs. At the end of the reaction, solvent was evaporated by using a rotatory evaporator, and saturated saline was added to just dissolve the solid. Organic phase was separated, and aqueous phase was extracted with a suitable amount of diethyl ether for three times. The combined organic phase was washed well with saturated saline, then dried over anhydrous sodium sulfate. Solvent was removed by using a rotatory evaporator, and the residue was distilled under reduced pressure to give 0.072 mol of product. Yield 60%.






Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
O=O.[CH3:3][C:4](C)([O-])C.[K+].[C:9]([O:15][CH3:16])(=[O:14])[CH2:10][C:11]([CH3:13])=[O:12].C(I)C>C1COCC1.O>[CH2:3]([CH:10]([C:11](=[O:12])[CH3:13])[C:9]([O:15][CH3:16])=[O:14])[CH3:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.15 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0.18 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
stirrer was started
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 hrs
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction, solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotatory evaporator, and saturated saline
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to just dissolve the solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aqueous phase was extracted with a suitable amount of diethyl ether for three times
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed well with saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotatory evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(=O)OC)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.072 mol | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
